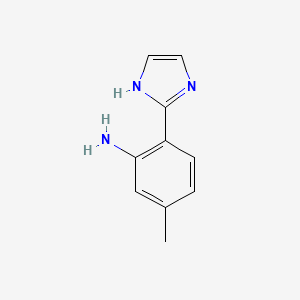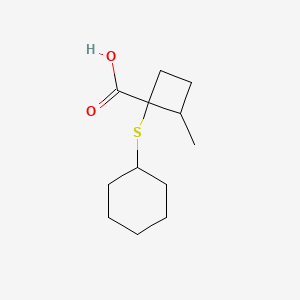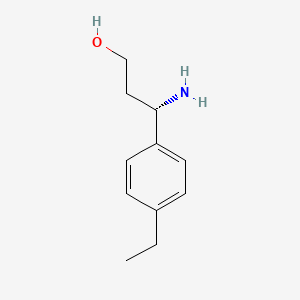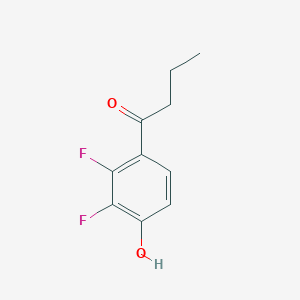![molecular formula C7H7ClN4S B13073484 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a chlorothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.
Click Chemistry Reaction: The chlorothiophene intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide derivative to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophenes with reduced functional groups.
Substitution: Formation of azide derivatives or other substituted thiophenes.
科学研究应用
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways Involved: The inhibition of COX and LOX pathways leads to a reduction in the production of pro-inflammatory mediators, contributing to its potential therapeutic effects.
相似化合物的比较
(5-Chlorothiophen-2-yl)methanamine: Shares the chlorothiophene moiety but lacks the triazole ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of a triazole ring.
Uniqueness: 1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the chlorothiophene and triazole moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H7ClN4S |
|---|---|
分子量 |
214.68 g/mol |
IUPAC 名称 |
1-[(5-chlorothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI 键 |
RKQGHIJAAMCDAA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)






![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)



![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)


